(2E)-1-(3,5-dimethylpiperidin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(3,5-dimethylpiperidin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3,5-dimethylpiperidin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Formation of the Prop-2-en-1-one Moiety: The final step involves the formation of the prop-2-en-1-one moiety through aldol condensation reactions between appropriate aldehydes and ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the prop-2-en-1-one moiety.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring or the prop-2-en-1-one moiety.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Substituted derivatives at the nitrophenyl group or the piperidine ring.
Scientific Research Applications
Chemistry
Synthesis of New Compounds:
Biology
Biological Activity Studies: The compound can be studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry
Agrochemicals: The compound can be used in the development of new agrochemicals for pest control and crop protection.
Mechanism of Action
The mechanism of action of (2E)-1-(3,5-dimethylpiperidin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one would depend on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other molecular targets to exert its effects. The nitrophenyl group and the piperidine ring may play crucial roles in binding to the target and modulating its activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(3,5-dimethylpiperidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one: Similar structure with a different position of the nitro group.
(2E)-1-(3,5-dimethylpiperidin-1-yl)-3-(3-chlorophenyl)prop-2-en-1-one: Similar structure with a chloro group instead of a nitro group.
(2E)-1-(3,5-dimethylpiperidin-1-yl)-3-(3-methylphenyl)prop-2-en-1-one: Similar structure with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in (2E)-1-(3,5-dimethylpiperidin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one may confer unique properties, such as specific biological activities or reactivity patterns, that distinguish it from other similar compounds.
Properties
IUPAC Name |
(E)-1-(3,5-dimethylpiperidin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12-8-13(2)11-17(10-12)16(19)7-6-14-4-3-5-15(9-14)18(20)21/h3-7,9,12-13H,8,10-11H2,1-2H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBWUBDICLBMLX-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(CN(C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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